4-Formylphenylboronic acid

β-Lactamase Inhibition Antibiotic Resistance Enzyme Kinetics

4-Formylphenylboronic acid (4-FPBA) is a uniquely bifunctional organoboron building block, offering both a free boronic acid and a para-aldehyde group. This dual functionality is non-substitutable for orthogonal dynamic covalent self-assembly, one-pot tandem Suzuki-Wittig sequences, and AmpC β-lactamase inhibitor development (Ki = 2.9 μM). Choose the 98% pure, para-substituted isomer for your R&D – not mono-functional analogs or protected esters that lack the dual reactivity essential for smart materials, drug discovery, and efficient synthetic routes.

Molecular Formula C7H7BO3
Molecular Weight 149.94 g/mol
CAS No. 87199-17-5
Cat. No. B188256
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Formylphenylboronic acid
CAS87199-17-5
Synonyms4-formylphenylboronic acid
P-formylphenylboronic acid
Molecular FormulaC7H7BO3
Molecular Weight149.94 g/mol
Structural Identifiers
SMILESB(C1=CC=C(C=C1)C=O)(O)O
InChIInChI=1S/C7H7BO3/c9-5-6-1-3-7(4-2-6)8(10)11/h1-5,10-11H
InChIKeyVXWBQOJISHAKKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Formylphenylboronic Acid (CAS 87199-17-5): Technical Grade, Analytical Specifications, and Key Procurement Considerations


4-Formylphenylboronic acid (4-FPBA) is an organoboron compound with the formula C₇H₇BO₃ and a molecular weight of 149.94 g/mol . It is characterized as a bifunctional molecule, possessing both a boronic acid (-B(OH)₂) group and an aldehyde (-CHO) functional group at the para position of a phenyl ring [1]. This compound serves as a versatile synthetic building block and intermediate, predominantly employed as a substrate in Suzuki-Miyaura cross-coupling reactions for the construction of carbon-carbon bonds, especially in aqueous environments . Its dual functionality enables its participation in diverse chemical transformations, including condensation reactions, and has led to its utilization in the development of sensors, drug delivery systems, and complex organic architectures . Commercially, it is typically supplied as a white to pale yellow crystalline powder with purity levels ranging from 97% to ≥99% (HPLC), and it is known to contain varying amounts of its anhydride form [2].

Technical Selection Rationale: Why 4-Formylphenylboronic Acid (CAS 87199-17-5) Cannot Be Indiscriminately Substituted


Substituting 4-formylphenylboronic acid (4-FPBA) with other arylboronic acids or its protected esters without careful evaluation is technically unsound. The compound's defining feature is the simultaneous presence of a free boronic acid and a para-aldehyde group, a combination that dictates its reactivity profile and application niche. In contrast, unsubstituted phenylboronic acid lacks the aldehyde handle for downstream functionalization or condensation chemistry [1]. Its regioisomer, 3-formylphenylboronic acid, exhibits a different electronic and steric environment that influences reaction outcomes, including adsorption geometry on surfaces and in catalysis [2]. Furthermore, while the pinacol ester of 4-FPBA offers enhanced stability against protodeboronation, it is not a direct substitute in applications requiring the immediate availability of the free boronic acid for dynamic covalent chemistry, such as the formation of boroxine linkages, or in aqueous Suzuki couplings where the acid's water compatibility is advantageous [3]. The unique bifunctionality of 4-FPBA is essential for orthogonal dynamic covalent self-assembly, enabling simultaneous imine and boroxine bond formation, a capability absent in mono-functional analogs .

Product-Specific Quantitative Evidence Guide: Verifiable Differentiation of 4-Formylphenylboronic Acid (CAS 87199-17-5) for Scientific Selection


β-Lactamase (AmpC) Inhibition: A Quantifiable and Specific Biochemical Activity

4-Formylphenylboronic acid (4-FPBA) demonstrates a specific and quantifiable inhibitory effect on AmpC β-lactamase, an enzyme responsible for antibiotic resistance in bacteria. This is a functional property that is not a general characteristic of all arylboronic acids and provides a targeted application. The inhibition constant (Ki) has been experimentally determined to be 2.9 ± 0.9 μM . In contrast, many common arylboronic acids, such as phenylboronic acid, do not show this specific, high-affinity inhibition profile against AmpC β-lactamase, making 4-FPBA a valuable tool compound for biochemical studies and inhibitor development [1].

β-Lactamase Inhibition Antibiotic Resistance Enzyme Kinetics

Divergent Stereochemical Outcomes in Multi-Heterocyclic Boron Complex Synthesis

The use of 4-formylphenylboronic acid versus phenylboronic acid in the synthesis of multi-heterocyclic boron complexes leads to divergent stereochemical outcomes. In a study constructing dinuclear and trinuclear boron complexes from SalenH₂-type ligands, the choice of arylboronic acid was shown to be critical [1]. While the study details the complex diastereoisomerism observed with both acids, the resulting architectures and their specific stereogenic properties are a direct consequence of the substituent on the boronic acid. The para-formyl group introduces distinct electronic and steric effects that influence the geometry and stability of the final chiral complexes, a level of control not achievable with unsubstituted phenylboronic acid [1]. This underscores that the two reagents are not interchangeable when specific stereochemical outcomes are desired in the synthesis of complex boron-containing heterocycles.

Stereoselective Synthesis Boron Complexes Chirality

Unique Morphological Control in Orthogonal Dynamic Covalent Self-Assembly of Hybrid Polymers

4-Formylphenylboronic acid (4-FPBA) acts as a unique, bifunctional precursor that enables orthogonal dynamic covalent self-assembly, a capability not shared by its mono-functional analogs . Its para-arranged boronic acid and aldehyde groups allow it to simultaneously participate in the formation of two distinct dynamic covalent bonds: boroxine linkages (via dehydration of the boronic acid) and imine linkages (via condensation of the aldehyde with an amine) . This orthogonality was exploited to construct hybrid polymer nanocapsules and thin films. Crucially, the reversibility of these bonds allowed for a morphological transformation between polymer nanocapsules and thin films via an amine-imine exchange strategy . In contrast, compounds like 4-formylphenylboronic acid pinacol ester, where the boronic acid is protected, cannot form boroxine linkages, and simple benzaldehyde lacks the boronic acid functionality entirely, rendering them incapable of this type of sophisticated, multi-responsive material construction.

Dynamic Covalent Chemistry Polymer Self-Assembly Stimuli-Responsive Materials

Enhanced Versatility in One-Pot Tandem Reaction Sequences

The bifunctional nature of 4-formylphenylboronic acid (4-FPBA) makes it uniquely suited as a central building block for one-pot tandem reaction sequences, such as a combined Suzuki cross-coupling and Wittig olefination [1]. The boronic acid moiety participates in the palladium-catalyzed C-C bond formation, while the aldehyde group subsequently reacts with a phosphorane in a Wittig reaction, all in the same vessel without isolation of intermediates [1]. This is a distinct advantage over using a mono-functional arylboronic acid, which would require a separate aldehyde component and additional steps. For instance, 4-bromobenzaldehyde could be used as a starting material, but it would require conversion to a boronic acid derivative or a different cross-coupling strategy, adding synthetic complexity. The pre-installed, orthogonal functional groups in 4-FPBA streamline the synthesis of complex molecules like substituted 3-(biphenyl)acrylates, saving time and resources [1].

One-Pot Synthesis Tandem Reactions Suzuki-Wittig

Key Research and Industrial Application Scenarios: Where 4-Formylphenylboronic Acid (CAS 87199-17-5) Provides a Verifiable Advantage


Medicinal Chemistry: Development of β-Lactamase Inhibitors to Combat Antibiotic Resistance

Given its quantifiable inhibition of AmpC β-lactamase (Ki = 2.9 ± 0.9 μM), 4-Formylphenylboronic acid is a critical tool compound and starting point for the development of novel inhibitors targeting antibiotic resistance mechanisms . Its procurement is essential for research programs focused on structure-activity relationship (SAR) studies around boronic acid-based β-lactamase inhibitors.

Advanced Materials: Construction of Stimuli-Responsive, Dynamic Covalent Polymer Networks

The unique, para-bifunctionality of 4-Formylphenylboronic acid is a prerequisite for orthogonal dynamic covalent assembly, enabling the construction of polymer nanocapsules and thin films capable of morphological transformation via imine-exchange . This application scenario is exclusive to this compound and cannot be replicated by mono-functional analogs or protected boronic esters, making it a non-substitutable building block for smart materials research.

Synthetic Methodology: Streamlining Complex Molecule Synthesis via One-Pot Tandem Reactions

Researchers aiming to improve synthetic efficiency will find 4-Formylphenylboronic acid invaluable as a bifunctional hub for one-pot tandem reactions, such as the Suzuki-Wittig sequence [1]. Its use reduces the number of discrete synthetic steps, minimizes waste from intermediate purifications, and saves overall time, offering a clear process advantage over mono-functional alternatives.

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